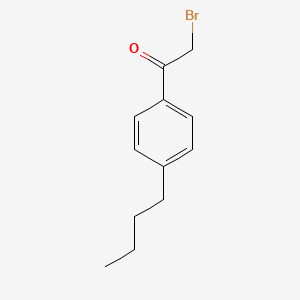

2-Bromo-1-(4-butylphenyl)ethanone

Description

Significance of α-Bromoketones in Organic Synthesis

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a ketone's carbonyl group. fiveable.me This structural feature imparts a unique reactivity that is highly valued in organic synthesis. The bromine atom acts as a good leaving group and makes the α-carbon electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity allows for the facile introduction of new functional groups at the α-position, a key step in the synthesis of more elaborate molecules. fiveable.me

One of the primary applications of α-bromoketones is in substitution reactions. They readily react with various nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes them crucial intermediates in the synthesis of a diverse array of organic compounds.

Furthermore, α-bromoketones can undergo elimination reactions to form α,β-unsaturated ketones, which are themselves important synthetic intermediates. fiveable.melibretexts.org This transformation is typically achieved by treatment with a base. libretexts.org The synthesis of α-bromoketones can be accomplished through several methods, including the bromination of ketones in the presence of an acid catalyst, or more modern approaches utilizing reagents like N-bromosuccinimide. libretexts.orgorganic-chemistry.org The choice of method often depends on the specific substrate and desired regioselectivity. orgsyn.org

Contextualizing the Research Landscape of 2-Bromo-1-(4-butylphenyl)ethanone

The research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of more complex molecules. While specific studies focusing solely on this compound are not abundant, its utility can be inferred from the broader applications of related α-bromoketones. For instance, analogous compounds are used as precursors in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities.

The butylphenyl group in this compound provides a lipophilic character to the molecule, which can be advantageous in certain synthetic contexts, potentially influencing the solubility and reactivity of its derivatives. Research involving similar structures, such as 2-bromo-1-(4-substituted-phenyl)ethanones, indicates their use in the preparation of a range of compounds, including those with potential applications in medicinal chemistry and materials science. nbinno.comsolubilityofthings.comresearchgate.net For example, related α-bromoketones are used to synthesize compounds that are evaluated for their inhibitory effects on enzymes or as building blocks for novel organic materials. nbinno.com

The reactivity of the α-bromo position allows for its derivatization into various functional groups, making it a versatile starting material. Synthetic chemists can exploit this reactivity to introduce different substituents, thereby creating a library of compounds for further investigation. The specific research applications of this compound itself are likely embedded within proprietary industrial research or in broader synthetic studies where it serves as a crucial, yet unhighlighted, intermediate.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 64356-03-2 bldpharm.com |

| Molecular Formula | C12H15BrO |

| Molecular Weight | 255.15 g/mol |

| Appearance | Solid |

| Category | Organic Building Blocks, Ketones, Bromides, Benzene Compounds bldpharm.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSCTQGKYDCGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214571 | |

| Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64356-03-2 | |

| Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064356032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 1 4 Butylphenyl Ethanone and α Bromoketone Scaffolds

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom alpha to the carbonyl group in α-bromoketones is a key site for chemical transformations, readily undergoing attack by a variety of nucleophiles.

General Pathways and Reactivity Profiles

Nucleophilic substitution at the α-carbon of α-bromoketones predominantly follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This pathway involves the direct attack of a nucleophile on the α-carbon, resulting in the displacement of the bromide ion in a single, concerted step. The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles. This is attributed to the electron-withdrawing inductive effect of the carbonyl, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon.

The reactivity of α-haloketones in Sₙ2 reactions is notably higher than that of corresponding alkyl halides. This enhanced reactivity is due to a combination of the inductive effect of the carbonyl group and the ability of the carbonyl oxygen to stabilize the transition state through orbital overlap.

Sᵣₙ1 Electron-Transfer Chain Mechanisms

In addition to the common Sₙ2 pathway, α-bromoketones can participate in nucleophilic substitution through a radical-nucleophilic substitution (Sᵣₙ1) mechanism. This process is characterized by a chain reaction involving radical and radical anion intermediates. The Sᵣₙ1 mechanism is initiated by the transfer of a single electron to the α-bromoketone, often from a nucleophile or an external initiator.

The key steps in the Sᵣₙ1 chain are:

Initiation: The α-bromoketone accepts an electron to form a radical anion, which then fragments into an enolate radical and a bromide ion.

Propagation: The enolate radical reacts with the nucleophile to generate a new radical anion. This species then transfers an electron to another molecule of the starting α-bromoketone, propagating the chain.

Termination: The chain is terminated through various radical combination or disproportionation reactions.

This mechanism is particularly relevant for reactions with nucleophiles that are also good electron donors, such as certain enolates and thiolates.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The susceptibility of the α-carbon to nucleophilic attack allows for the formation of a wide range of new chemical bonds, making α-bromoketones versatile building blocks in synthesis.

Carbon-Carbon Bond Formation: The reaction of α-bromoketones with carbon nucleophiles is a fundamental method for constructing larger carbon skeletons. A notable example is the nickel-catalyzed cross-coupling of racemic α-bromoketones with arylzinc reagents, which proceeds in good yield and high enantioselectivity.

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Yield (%) | ee (%) |

| 2-Bromopropiophenone | Phenylzinc Iodide | NiCl₂·glyme, Ligand | 2-Phenylpropiophenone | 86 | 96 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Tolylzinc Iodide | NiCl₂·glyme, Ligand | 2-(4-Tolyl)-1-(4-methoxyphenyl)ethanone | 88 | 95 |

Carbon-Heteroatom Bond Formation: A variety of heteroatom nucleophiles react efficiently with α-bromoketones to form new carbon-heteroatom bonds.

Carbon-Nitrogen Bonds: Primary amines react with α-bromo ketones to form α-amino ketones, which are important precursors for various nitrogen-containing heterocycles.

Carbon-Oxygen Bonds: The reaction with oxygen nucleophiles, such as alcohols and carboxylates, leads to the formation of α-alkoxy and α-acyloxy ketones, respectively.

Carbon-Sulfur Bonds: Thiolates are excellent nucleophiles for the displacement of the α-bromide, yielding α-thio ketones. The high nucleophilicity of sulfur compounds makes this a particularly favorable reaction.

Radical-Chain Processes in α-Bromoketone Transformations

Beyond the Sᵣₙ1 pathway, α-bromoketones are known to engage in other radical-chain processes, especially those catalyzed by transition metals like nickel.

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Kumada Reactions)

Nickel catalysts are highly effective in promoting the cross-coupling of α-bromoketones with organometallic reagents, such as Grignard reagents, in what is known as the Kumada reaction. nih.gov These reactions are valuable for forming new carbon-carbon bonds at the α-position of the ketone. nih.gov The catalytic cycle is complex and can involve various nickel oxidation states.

A general mechanistic proposal for the nickel-catalyzed Kumada coupling involves the following steps:

Oxidative Addition: A Ni(0) species undergoes oxidative addition to the C-Br bond of the α-bromoketone to form a Ni(II) intermediate.

Transmetalation: The organometallic reagent (e.g., Grignard reagent) transfers its organic group to the nickel center.

Reductive Elimination: The two organic fragments on the nickel center couple and are eliminated, forming the desired product and regenerating the Ni(0) catalyst.

Recent studies have provided evidence for the involvement of Ni(I) species in the catalytic cycle, suggesting a more intricate mechanism than a simple Ni(0)/Ni(II) cycle. mdpi.com

Role of Organometallic Intermediates and Radical Probes

The detailed mechanism of nickel-catalyzed cross-coupling reactions of α-bromoketones is an active area of research. Mechanistic investigations, including the use of radical probes, have shed light on the nature of the intermediates involved. acs.org

The involvement of radical intermediates is supported by several lines of evidence. For instance, in some nickel-catalyzed couplings, the use of radical traps can lead to the formation of trapped products, indicating the presence of free radicals. Furthermore, the stereochemical outcome of certain reactions can be rationalized by the intervention of radical species.

A proposed radical-chain process involves a Ni(I) species as a key chain-carrying radical. acs.org In this scenario, the Ni(I) complex can react with the α-bromoketone to generate an organic radical and a Ni(II) species. This organic radical can then be trapped by an organonickel(II) complex, and subsequent reductive elimination furnishes the final product. The stereochemistry of the reaction is determined in the step where the organic radical couples with the organonickel(II) complex. acs.org

Stereochemical Aspects of Enantioconvergent Processes

Enantioconvergent processes represent a powerful strategy in asymmetric synthesis, allowing for the transformation of a racemic mixture of a chiral compound into a single, enantioenriched product. In the context of α-bromoketones, these reactions typically proceed through intermediates that are either achiral or rapidly racemizing, with a chiral catalyst dictating the stereochemical outcome of the subsequent bond formation.

A prevalent strategy for the enantioconvergent substitution of racemic α-bromoketones involves the generation of radical intermediates. researchgate.netntu.edu.sg For instance, visible light-driven photoredox catalysis can achieve the formal enantioconvergent substitution of racemic α-bromoketones. researchgate.net In this process, a single-electron reductive debromination of the α-bromoketone generates an achiral alkyl radical. This radical can then participate in an asymmetric carbon-carbon bond-forming cross-coupling reaction. The stereochemistry is controlled by a chiral catalyst, such as a chiral phosphoric acid, which governs the formation of the final enantioenriched product. researchgate.netresearchgate.net

Nickel-catalyzed cross-coupling reactions have also proven effective for enantioconvergent transformations of α-bromoketones. nih.govacs.org These reactions can couple racemic secondary α-bromoketones with organometallic reagents like arylmagnesium or arylzinc compounds. acs.org The mechanism is believed to involve a radical pathway, where the chiral nickel catalyst intercepts the radical intermediate to control the stereoselectivity of the product. ntu.edu.sgacs.org For example, the coupling of racemic α-bromoketones with arylzinc reagents, catalyzed by a complex of NiCl₂·glyme and a chiral PyBox ligand, proceeds under mild conditions to yield α-arylketones with high enantioselectivity. nih.govacs.org Kinetic studies have shown that the enantiomeric excess of the unreacted α-bromoketone remains low throughout the reaction, which is characteristic of a stereoconvergent process where both enantiomers of the starting material are converted into the same enantiomer of the product. nih.gov

The success of these enantioconvergent processes hinges on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the intermediate radical or to control the conformation of the substrate-catalyst complex during the key bond-forming step. The choice of ligand, metal, and reaction conditions is crucial for achieving high yields and enantioselectivities. researchgate.netacs.org

Table 1: Examples of Enantioconvergent Cross-Coupling of Racemic α-Bromoketones

| Catalyst System | Coupling Partner | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Visible Light / Chiral Phosphoric Acid | N-Aryl Amino Acids | β-Amino Ketones | Asymmetric coupling of an achiral alkyl radical with an α-amino radical. researchgate.net | researchgate.net |

| NiCl₂·glyme / Chiral Bis(oxazoline) or PyBox Ligand | Arylmagnesium or Arylzinc Reagents | α-Arylketones | Stereoconvergent Negishi/Kumada coupling via a radical pathway. nih.govacs.org | nih.govacs.org |

| CoI₂ / Chiral Bis(oxazoline) Ligand | Arylzinc Reagents | α-Aryl Esters (from α-bromo esters) | Radical pathway demonstrated using radical probe substrates. acs.org | acs.org |

Studies on Rearrangement and Elimination Reactions

α-Bromoketones are versatile substrates that can undergo various rearrangement and elimination reactions, often leading to the formation of valuable synthetic intermediates.

A primary reaction pathway for α-bromoketones is dehydrobromination to yield α,β-unsaturated ketones. pressbooks.publibretexts.org This transformation is a synthetically useful method for introducing a carbon-carbon double bond into a molecule. The reaction is typically carried out by treating the α-bromoketone with a base. pressbooks.publibretexts.org

The mechanism of this reaction is generally considered to be a bimolecular elimination (E2) pathway. pressbooks.publibretexts.org In the E2 mechanism, the base abstracts a proton from the carbon atom adjacent (β-position) to the carbonyl group, while simultaneously, the bromide ion departs from the α-carbon. This concerted process requires a specific spatial arrangement of the abstracted proton and the leaving group (bromine), known as an anti-periplanar conformation, where the H-C-C-Br dihedral angle is approximately 180°. libretexts.orgaskthenerd.com The preference for this conformation has significant stereochemical implications for the geometry of the resulting alkene.

For example, the dehydrobromination of 2-bromo-2-methylcyclohexanone (B3417326) upon heating in pyridine (B92270) yields 2-methyl-2-cyclohexenone. pressbooks.publibretexts.org The use of a non-nucleophilic base like pyridine is common to favor elimination over substitution. The regioselectivity of the elimination (which β-hydrogen is removed) is influenced by the stability of the resulting alkene (Zaitsev's rule), where the more substituted, and thus more stable, alkene is typically the major product. libretexts.orgyoutube.com

The formation of α,β-unsaturated ketones from α-bromoketones is a fundamental transformation in organic synthesis, providing access to important building blocks for Michael additions and other conjugate addition reactions. libretexts.org

Table 2: Conditions for Dehydrobromination of α-Bromoketones

| Substrate Example | Reagent/Conditions | Product Example | Mechanism | Reference |

|---|---|---|---|---|

| 2-Bromo-2-methylcyclohexanone | Pyridine, heat | 2-Methyl-2-cyclohexenone | E2 Elimination | pressbooks.publibretexts.org |

| Generic α-Bromoketone | Strong base (e.g., alkoxide) | α,β-Unsaturated Ketone | E2 Elimination | libretexts.org |

Mechanistic Aspects of α-Methylation of α-Bromoketones

The α-methylation of ketones is a key C-C bond-forming reaction. When starting from α-bromoketones, the process involves the substitution of the bromine atom with a methyl group. The mechanism can vary depending on the methylating agent and reaction conditions.

One intriguing method involves the use of N,N-dimethylformamide (DMF) as both the solvent and a source of the methyl group in a spontaneous, non-catalyzed reaction. najah.edu Mechanistic proposals suggest that the highly electrophilic α-carbon of the bromoketone is susceptible to nucleophilic attack by DMF. This leads to the formation of an intermediate that subsequently delivers a methylene (B1212753) or methyl fragment to the α-position. najah.edu

More conventional approaches utilize specific methylating agents. For instance, selective α-methylation of aryl ketones can be achieved using quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), as solid methylating agents in the presence of a base like potassium tert-butoxide. nih.gov Mechanistic studies on this system have explored the competition between C-methylation (at the α-carbon) and O-methylation (of the enolate oxygen). Kinetic profiles indicate that the α-methylated ketone and the O-methylated enol ether are often formed simultaneously and independently, rather than the enol ether being an intermediate for C-methylation. nih.gov Experiments designed to trap gaseous methyl halides suggest that the reaction proceeds via direct nucleophilic substitution on the enolate by the quaternary ammonium salt, rather than through thermal decomposition of the salt to a methyl halide which would then act as the methylating agent. nih.govacs.org

Palladium-catalyzed methylation reactions have also been developed, often involving the cross-coupling of an enolate or a related species with a methyl electrophile. nih.gov These catalytic systems can offer high efficiency and functional group tolerance. The mechanism typically involves an oxidative addition of the methyl halide to a Pd(0) complex, followed by transmetalation with the ketone enolate and subsequent reductive elimination to form the α-methylated ketone and regenerate the catalyst. nih.govnih.gov

Table 3: Mechanistic Insights into α-Methylation of Ketone Derivatives

| Methylating System | Substrate Type | Proposed Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | α-Bromoketone | Nucleophilic attack by DMF followed by methyl transfer. | Spontaneous, non-catalyzed methylation where DMF is the carbon source. najah.edu | najah.edu |

| Quaternary Ammonium Salt / Base | Aryl Ketone | Direct SN2 reaction of the enolate with the ammonium salt. | C- and O-methylation are competing, independent pathways. nih.gov | nih.gov |

| Palladium Catalyst / Methyl Iodide | Aryl Boronate Esters | Catalytic cycle involving oxidative addition and reductive elimination. | Efficient methylation under mild conditions with broad scope. nih.gov | nih.gov |

Synthetic Utility and Transformative Reactions of 2 Bromo 1 4 Butylphenyl Ethanone and Its Derivatives

Precursor for Carbon-Carbon Bond Formation

2-Bromo-1-(4-butylphenyl)ethanone serves as a valuable precursor in organic synthesis, particularly in reactions that facilitate the formation of new carbon-carbon bonds. Its utility stems from the presence of a reactive α-bromo ketone functional group, which readily participates in a variety of transformations.

Alkylating Agent Applications

The primary role of this compound in carbon-carbon bond formation is as an alkylating agent. nih.gov The carbon atom alpha to the carbonyl group is electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. This makes it susceptible to nucleophilic attack by a wide range of carbanions and other nucleophiles.

This reactivity is characteristic of α-haloketones, which are known to be potent alkylating agents. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion, leading to the formation of a new carbon-carbon bond. The general applicability of this reaction allows for the introduction of the 4-butylphenacyl group into various molecular frameworks.

Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

While direct alkylation is a primary application, derivatives of this compound can also participate in more complex carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. organic-chemistry.orgnih.gov Although the α-bromo functionality is not directly used in a standard Suzuki reaction, the aromatic ring of this compound can be further functionalized (e.g., by introducing a bromine or triflate group) to serve as the electrophilic partner. This modified derivative can then be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This strategy allows for the synthesis of biaryl compounds containing the 4-butylphenacyl moiety. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. organic-chemistry.org

Ullmann Reaction: The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds, typically involving the copper-mediated coupling of two aryl halides. byjus.comwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a brominated derivative of the aromatic ring of this compound would be required. The reaction generally requires high temperatures and stoichiometric amounts of copper. byjus.comwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While often plagued by harsh conditions and variable yields, the Ullmann reaction remains a viable method for specific biaryl syntheses. wikipedia.org

Table 1: Comparison of Cross-Coupling Reactions

| Reaction | Catalyst/Promoter | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki Coupling | Palladium Catalyst (e.g., Pd(PPh3)4) and a base | Organoboron Reagents (e.g., boronic acids, boronate esters) | Mild reaction conditions, high functional group tolerance, readily available and stable reagents. organic-chemistry.orgnih.gov |

| Ullmann Reaction | Copper (often in excess) | Aryl Halides | Typically requires high temperatures, often used for symmetrical biaryls. byjus.comwikipedia.org |

Synthesis of Heterocyclic Systems

The electrophilic nature of the α-carbon and the carbonyl group in this compound makes it an excellent starting material for the construction of various heterocyclic ring systems.

Formation of Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. asianpubs.orgorganic-chemistry.orgijper.orgnih.gov This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea. organic-chemistry.orgijper.org

The reaction proceeds by initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the ketone, displacing the bromide. This is followed by cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, and subsequent dehydration to afford the aromatic thiazole ring. This method provides a straightforward route to 2-amino-4-(4-butylphenyl)thiazoles. The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be promoted by heat. asianpubs.org

Derivatization to Benzodioxanes

This compound can be used to synthesize derivatives of 1,4-benzodioxane, a heterocyclic scaffold found in a number of biologically active molecules. unimi.ittsijournals.com The synthesis typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon synthon derived from this compound.

One common strategy involves the initial conversion of the α-bromo ketone to an epoxide. This epoxide can then undergo a ring-opening reaction with catechol under basic conditions, followed by an intramolecular SN2 reaction to close the dioxane ring. Alternatively, direct reaction of this compound with catechol under basic conditions can lead to the formation of the benzodioxane ring system, although this may lead to isomeric mixtures depending on the substitution pattern of the catechol. mdpi.com

Preparation of Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles that can be synthesized from α-bromo ketones. nih.govscispace.comresearchgate.net A common method involves the reaction of this compound with a hydrazine (B178648) derivative, such as a carbohydrazide (B1668358) or thiocarbohydrazide, followed by cyclization. scispace.comnih.gov

For instance, reaction with a carbohydrazide can lead to a hydrazone intermediate. This intermediate, upon treatment with a suitable reagent to introduce the third nitrogen atom and facilitate cyclization, can yield a 1,2,4-triazole (B32235) derivative. Another approach involves the reaction of the α-bromo ketone with a pre-formed triazole ring acting as a nucleophile, leading to N-alkylation of the triazole. nih.gov The specific synthetic route and resulting substitution pattern on the triazole ring can be varied depending on the chosen reagents and reaction conditions. nih.govfrontiersin.org

Table 2: Heterocyclic Systems from this compound

| Heterocycle | Key Reagent | Named Reaction/Method | General Product Structure |

|---|---|---|---|

| Thiazole | Thiourea | Hantzsch Thiazole Synthesis | 2-Amino-4-(4-butylphenyl)thiazole |

| Benzodioxane | Catechol | Williamson Ether Synthesis (intramolecular) | 2-(4-Butylbenzoyl)-1,4-benzodioxane (or derivative) |

| Triazole | Hydrazine derivatives (e.g., carbohydrazide) | Pellizzari Reaction or similar cyclocondensations | Substituted 1,2,4-triazoles |

Synthesis of Indole-Containing Heterocycles

The synthesis of indole (B1671886) derivatives, a cornerstone in medicinal chemistry, can be achieved through various strategic pathways. nih.govorganic-chemistry.orgresearchgate.net One of the most established methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov This method's versatility allows for the preparation of a wide array of substituted indoles. nih.gov For instance, the reaction of (3,4-dimethoxyphenyl)hydrazine (B1633565) with dihydrofuran can yield tryptophol (B1683683) derivatives, which are valuable intermediates in the synthesis of complex alkaloids like makaluvamine D. nih.gov

Alternative approaches to indole synthesis include the cyclization of o-phenylenediamines with carbon dioxide, catalyzed by aminoguanidine, to produce benzimidazoles, which can be further transformed into indoles. organic-chemistry.org Palladium-catalyzed reactions have also emerged as powerful tools for indole synthesis. For example, the reaction of 2-iodostyrenes with di-t-butyldiaziridinone in the presence of a palladium catalyst can afford indoles through the simultaneous formation of two carbon-nitrogen bonds. organic-chemistry.org Furthermore, the intramolecular C-H amination of 2-vinylanilines, mediated by electrochemistry with an iodine catalyst, provides a switchable route to both indoline (B122111) and indole derivatives. organic-chemistry.org

Formation of Chalcone (B49325) Analogues

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base or acid catalyst. nih.govjocpr.comnih.govresearchgate.net This reaction is a cornerstone for generating a diverse library of chalcone analogues with varied substitution patterns on both aromatic rings. nih.govnih.gov

The conventional method often involves stirring equimolar amounts of the reactants in an aqueous alcoholic alkali solution at room temperature or with gentle heating. jocpr.comeijppr.com However, advancements have led to more efficient procedures, such as sonication, which can significantly reduce reaction times from hours to minutes and minimize solvent usage. eijppr.com The choice of catalyst is crucial, with bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being commonly employed. nih.goveijppr.com The reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone characteristic of chalcones. jocpr.comresearchgate.net

The versatility of the Claisen-Schmidt condensation allows for the incorporation of various substituents on both the acetophenone and benzaldehyde moieties, leading to a wide range of chalcone derivatives with tailored electronic and steric properties. nih.govnih.gov For example, this compound can serve as the ketone component, reacting with different substituted benzaldehydes to produce a series of novel chalcone analogues.

Table 1: Synthesis of Chalcone Analogues

| Ketone Reactant | Aldehyde Reactant | Catalyst | Reaction Conditions | Product | Reference |

| Acetophenone | Aromatic aldehyde | KOH | Room temperature, 24 hrs | Chalcone | eijppr.com |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | 40% NaOH | Solvent-free | Chalcone derivatives | nih.gov |

| 2-Acetyl naphthalene | Benzaldehyde | KOH | Methanol (B129727) | Chalcone derivatives | nih.gov |

| 1-(3,4-Dimethoxyphenyl)ethanone | --- | Concentrated H₂SO₄ | 65 °C | Substituted phenol | nih.gov |

Synthesis of Benzofurans

Benzofurans are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry. nih.govmdpi.com Several synthetic strategies have been developed to construct the benzofuran (B130515) ring system, often involving the cyclization of appropriately substituted precursors. nih.govdtu.dk

One common approach involves the reaction of a salicylaldehyde (B1680747) with a phenacyl halide in the presence of a base like potassium hydroxide. This method, known as the Perkin synthesis, leads to the formation of a 2-acylbenzofuran. For example, the reaction of salicylaldehyde with phenacyl chloride yields 2-benzoylbenzo[b]furan. Another versatile method is the intramolecular cyclization of ortho-hydroxystilbenes, which can be mediated by hypervalent iodine reagents. dtu.dk

Palladium-catalyzed reactions have also proven to be highly effective for benzofuran synthesis. nih.gov For instance, the coupling of o-iodophenols with terminal alkynes, followed by electrophilic cyclization, is a powerful strategy. dtu.dk Similarly, the palladium-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles can produce benzoyl-substituted benzofurans. nih.gov More recently, transition-metal-free, one-pot syntheses have been developed, such as the reaction of 2-fluorobenzonitriles with substituted alcohols, which proceeds via a Smiles rearrangement to yield benzofuranamines. mdpi.com

The use of this compound as a building block can be envisioned in several of these synthetic routes. For example, it could be used as the α-halo ketone component in reactions with substituted salicylaldehydes to generate 2-aroylbenzofurans.

Table 2: Synthesis of Benzofurans

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Benzofuran-2-yl methyl ketone | Bromine | Methylene (B1212753) chloride | 1-(Benzofuran-2-yl)-2-bromoethanone | prepchem.com |

| Salicylaldehyde | Phenacyl chloride | Potassium hydroxide | 2-Benzoylbenzo[b]furan | |

| Aryl boronic acid | 2-(2-Formylphenoxy)acetonitriles | Palladium acetate (B1210297) | Benzoyl-substituted benzofurans | nih.gov |

| 2-Fluorobenzonitriles | Substituted alcohol | --- | Benzofuranamines | mdpi.com |

Reduction Reactions of the Carbonyl Group

The carbonyl group of α-bromo ketones like this compound is a versatile functional group that can undergo various reduction reactions. The specific product obtained depends on the reducing agent and the reaction conditions employed.

A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup with a protic solvent, yields the corresponding alcohol. For instance, the reduction of 2-bromo-1-phenylethanone would yield 2-bromo-1-phenylethanol.

It is important to consider the chemoselectivity of the reduction, as the bromine atom can also be susceptible to reduction under certain conditions. The choice of a mild reducing agent and controlled reaction conditions can help to selectively reduce the carbonyl group while preserving the C-Br bond.

Oxidation Reactions of Alkyl Substituents

The butyl substituent on the phenyl ring of this compound can undergo oxidation reactions, although this is generally a more challenging transformation compared to reactions at the carbonyl or α-bromo positions. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can potentially oxidize the butyl group. However, these reagents are often harsh and can lead to over-oxidation or degradation of the molecule, particularly given the presence of the reactive α-bromo ketone functionality.

More selective oxidation methods might be required to target the butyl group. For example, benzylic oxidation could potentially occur at the carbon atom attached to the phenyl ring, leading to the formation of a ketone or a carboxylic acid at that position. However, the presence of the existing ketone and the electron-withdrawing bromoacetyl group may influence the reactivity of the butyl chain.

Application in Complex Molecule Synthesis

Role as a Key Intermediate in Organic Transformations

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: the α-bromo ketone and the substituted phenyl ring. bldpharm.comnist.govrsc.orgnih.govnih.govnist.govbldpharm.com The α-bromo ketone moiety is particularly useful as it allows for a wide range of nucleophilic substitution reactions, making it a key building block for the synthesis of more complex molecules.

This compound and its derivatives serve as precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.net For example, they can be used to synthesize adrenaline-type drugs and other pharmacologically active molecules. nih.gov The reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, is widely used in the synthesis of such pharmaceuticals. nih.gov Furthermore, these bromo-ethanone derivatives are key intermediates in the synthesis of thiazole-substituted hydrazones, which have applications in medicinal chemistry. nih.govresearchgate.net

The general reactivity of α-bromo ketones allows them to be used in the synthesis of a variety of structures. They can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This versatility makes them essential starting materials for the construction of complex molecular architectures.

Expanding Chemical Libraries

The strategic value of this compound in modern medicinal chemistry is significantly amplified by its role as a versatile scaffold in diversity-oriented synthesis (DOS). The primary goal of DOS is to efficiently generate collections of structurally diverse small molecules, or chemical libraries, which can then be screened for novel biological activities. The unique reactivity of α-bromoacetophenones, including the title compound, makes them ideal starting points for rapidly building large and varied molecular libraries. researchgate.netresearchgate.netelsevierpure.com

The core of its utility lies in the highly reactive α-bromo ketone functional group. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of chemical moieties, effectively creating a "plug-and-play" system for generating molecular diversity. By reacting this compound with a library of different nucleophiles (e.g., amines, thiols, phenols, carboxylates), a corresponding library of derivatives can be synthesized, each retaining the 1-(4-butylphenyl)ethanone core but varying at the C2 position.

Furthermore, the carbonyl group itself offers another site for chemical transformation, such as in the formation of heterocycles. The combination of the electrophilic carbonyl carbon and the adjacent carbon bearing a leaving group is a classic precursor for constructing various heterocyclic rings, which are privileged structures in many biologically active compounds. researchgate.netrsc.org

A prime example of this strategy involves the coupling of α-bromoacetophenone derivatives with different building blocks to generate extensive compound libraries. For instance, in a process analogous to what is possible with this compound, researchers have synthesized series of compounds by coupling 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with various 1-substituted-1H-tetrazole-5-thiol building blocks. researchgate.net This modular approach, combining a common core with a diverse set of reactants, is the foundation of combinatorial chemistry and library expansion.

The following table illustrates the potential for generating a diverse chemical library from this compound by reacting it with various classes of nucleophiles.

Table 1: Illustrative Examples of Library Generation via Nucleophilic Substitution

| Reactant Class | Example Nucleophile | Resulting Product Class |

|---|---|---|

| Thiols | 1-phenyl-1H-tetrazole-5-thiol | 2-(tetrazolylthio)-1-(4-butylphenyl)ethanones |

| Amines | Morpholine | 2-(morpholino)-1-(4-butylphenyl)ethanones |

| Phenols | 4-Methoxyphenol | 2-(4-methoxyphenoxy)-1-(4-butylphenyl)ethanones |

Another powerful strategy for expanding chemical libraries from this scaffold is through the synthesis of heterocyclic compounds. The Hantzsch thiazole synthesis, for example, would involve the reaction of this compound with a thioamide to produce a diverse library of 2,4-disubstituted thiazoles. Similarly, reaction with substituted phenols can lead to benzofuran derivatives. researchgate.net

Table 2: Heterocyclic Library Synthesis from this compound

| Reactant(s) | Reaction Type | Core Heterocyclic Product |

|---|---|---|

| Thioamide (e.g., Thiobenzamide) | Hantzsch Thiazole Synthesis | 2-Phenyl-4-(4-butylphenyl)thiazole |

| Salicylaldehyde | Darzens-type reaction followed by cyclization | 2-aroyl-2,3-dihydrobenzofurans |

By systematically varying the substituents on the reacting partners (e.g., using a library of different thioamides or phenols), chemists can rapidly generate large libraries of complex molecules. The 4-butyl group on the phenyl ring provides a lipophilic handle, which can be crucial for interactions with biological targets, while the newly introduced functionalities provide diverse pharmacophoric features for screening. This combinatorial approach significantly accelerates the early stages of drug discovery by providing a multitude of candidates for biological evaluation. bloomtechz.com

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(4-butylphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via α-bromination of 1-(4-butylphenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃). Key steps include:

- Reaction Setup : Add Br₂ dropwise to a stirred solution of 1-(4-butylphenyl)ethanone in CHCl₃ at 0–25°C. Maintain a 1:1 molar ratio of ketone to Br₂ for controlled monobromination .

- Workup : Wash the reaction mixture with sodium bicarbonate (to neutralize HBr) and sodium thiosulfate (to remove excess Br₂), followed by drying over Na₂SO₄ .

- Purification : Recrystallize the crude product from diethyl ether (Et₂O) to obtain high-purity crystals. Yield optimization (e.g., 85% as in ) requires precise stoichiometry and temperature control.

- Monitoring : Use TLC or GC-MS to confirm reaction completion and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the bromoacetophenone structure. Key signals include a carbonyl carbon at ~190–200 ppm and aromatic protons influenced by the butyl group’s electron-donating effect .

- IR Spectroscopy : Detect the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₂H₁₅BrO, exact mass 255.15) and isotopic patterns for bromine .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Work in a fume hood to avoid vapor accumulation.

- Emergency Measures : In case of exposure, rinse skin with water (P302+P334) and eyes with saline (P305+P351+P338). Contaminated clothing must be washed before reuse .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton and carbon signals. For example, HMBC correlations between the carbonyl carbon and adjacent protons can confirm substitution patterns .

- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem ) for analogous bromo-ethanones.

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure using SHELX programs (SHELXS for solution, SHELXL for refinement) .

Q. How does the 4-butyl group influence reactivity in nucleophilic substitutions compared to electron-withdrawing substituents?

Methodological Answer:

- Electronic Effects : The butyl group’s electron-donating nature reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to electron-withdrawing groups (e.g., -CF₃ in ).

- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., NaN₃ in DMF ) using pseudo-first-order kinetics.

- DFT Calculations : Compute charge distribution (e.g., Mulliken charges) to quantify electrophilicity differences .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Solvents : Screen solvents like Et₂O, hexane, or ethanol. The butyl group’s hydrophobicity may favor low-polarity solvents.

- Temperature Gradients : Slow cooling from saturated solutions to promote crystal growth.

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) and refine with SHELXL. Target R factor <0.06 and data-to-parameter ratio >15, as in .

Q. How can computational modeling predict the compound’s behavior in catalytic reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd in cross-coupling reactions) to assess steric effects from the butyl group .

- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs like 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.